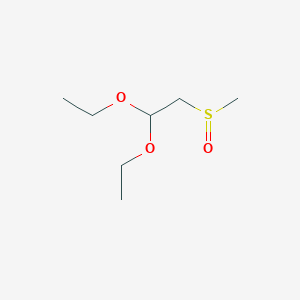

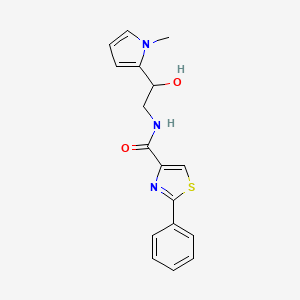

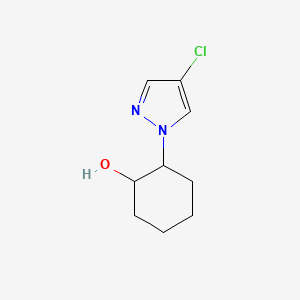

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, which includes 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione, can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The detailed synthetic methods are not available specifically for MPPD.Applications De Recherche Scientifique

Inhibitory Activity and Anti-inflammatory Applications

One of the remarkable applications of morpholine derivatives is their inhibitory activity against enzymes and their potential anti-inflammatory properties. Studies have shown that cyclodidepsipeptides, structurally related to 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione, exhibit excellent inhibitory activity against xanthine oxidase (XO). This enzyme is crucial in the metabolism of purines in the body, and its inhibition can help manage conditions like gout and other diseases associated with excessive uric acid production. Moreover, these compounds have shown significant anti-inflammatory effects by suppressing the activation of the nuclear factor of κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. These findings suggest that morpholine-diones derivatives could be promising candidates for treating inflammatory conditions and diseases associated with uric acid overproduction (Šmelcerović et al., 2013).

Polymerization and Material Science Applications

Another significant application of morpholine derivatives is in the field of material science, particularly in polymerization processes. Alkyl-substituted morpholine-2,5-dione monomers, derived from natural amino acids, have been polymerized via ring-opening polymerization (ROP) to produce well-defined polymers. These polymers exhibit controlled molar masses and dispersities, making them valuable for various applications in material science. The polymerization process and the properties of the resulting polymers indicate the potential of morpholine dione derivatives in creating biodegradable polymers, highlighting their importance in developing environmentally friendly materials (Dirauf et al., 2018).

Antimicrobial Activity

Morpholine dione derivatives have also been explored for their antimicrobial properties. Research has indicated that certain cyclodidepsipeptides possess antimicrobial activity against a variety of bacterial strains. For example, a study on 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione demonstrated effectiveness against Escherichia coli, showcasing the potential of morpholine derivatives in antimicrobial applications. This suggests that morpholine dione derivatives could serve as a basis for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Yancheva et al., 2012).

Propriétés

IUPAC Name |

1-morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-3-12-4-5-14(11(16)10(12)15)13-6-8-17-9-7-13/h2,4-5H,1,3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIRFJLQTUUBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)

![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)

![3-ethoxy-6H-benzo[c]chromen-6-one](/img/structure/B2985635.png)

![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)